molecular formula C23H27FN4O3 B2910571 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-10-9

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2910571
CAS RN: 922015-10-9
M. Wt: 426.492
InChI Key: FESJUTOCXOWCPB-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. FGFRs are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been implicated in several diseases including cancer, skeletal disorders, and cardiovascular diseases. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

Mechanism of Action

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide binds to the ATP-binding pocket of FGFRs and inhibits their kinase activity, thereby blocking downstream signaling pathways that are involved in cell growth, survival, and angiogenesis. This compound has been shown to be highly selective for FGFRs over other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce tumor cell proliferation, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several advantages as a tool compound for studying FGFR signaling. It is highly selective for FGFRs and has a well-defined mechanism of action. This compound has also been shown to be effective in both in vitro and in vivo models of cancer. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool compound to study the role of FGFRs in various diseases, including cancer, skeletal disorders, and cardiovascular diseases. Additionally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before clinical trials can be conducted in humans.

Synthesis Methods

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide was first reported by Tan et al. in 2014. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the oxalamide moiety through a condensation reaction between 2-(1-methylindolin-5-yl)-2-morpholinoethylamine and ethyl oxalyl chloride. The final product is obtained after several purification steps and characterized using various analytical techniques.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In vitro studies have shown that this compound selectively inhibits the growth of cancer cells that are dependent on FGFR signaling, while sparing normal cells. This compound has also been shown to inhibit angiogenesis, a process that is critical for tumor growth and metastasis. In vivo studies in mouse models of cancer have demonstrated that this compound can inhibit tumor growth and improve survival.

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-27-8-7-17-13-16(5-6-20(17)27)21(28-9-11-31-12-10-28)15-25-22(29)23(30)26-19-4-2-3-18(24)14-19/h2-6,13-14,21H,7-12,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESJUTOCXOWCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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